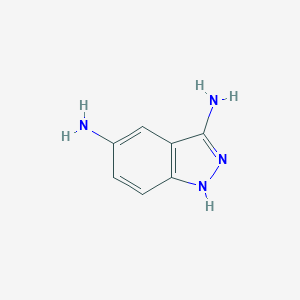

1H-Indazol-3,5-diamina

Descripción general

Descripción

1H-Indazole-3,5-diamine is a chemical compound with the molecular formula C7H8N4 . It is used as a reagent in the preparation of indazole derivatives, which have potential antimicrobial and antitumor properties . The hydrochloride form of this compound has a molecular weight of 184.63 .

Synthesis Analysis

The synthesis of 1H-indazole involves various strategies including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds . A practical synthesis of 1H-indazole has been presented where a previous mechanism for the cyclization step was proved to be nonfeasible and a hydrogen bond propelled mechanism was proposed .Molecular Structure Analysis

The InChI code for 1H-Indazole-3,5-diamine hydrochloride is 1S/C7H8N4.ClH/c8-4-1-2-6-5(3-4)7(9)11-10-6;/h1-3H,8H2,(H3,9,10,11);1H .Chemical Reactions Analysis

The synthesis of 1H-indazole involves various strategies including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds . A Cu(OAc)2-catalyzed synthesis of 1H-indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .Physical and Chemical Properties Analysis

1H-Indazole-3,5-diamine hydrochloride is a brown solid . The storage temperature is 0-5 degrees Celsius .Aplicaciones Científicas De Investigación

Estrategias de Síntesis

La 1H-Indazol-3,5-diamina es un componente clave en la síntesis de varios compuestos heterocíclicos. Las estrategias recientes para su síntesis incluyen reacciones catalizadas por metales de transición, reacciones de ciclación reductoras y la síntesis de 2H-indazoles a través de la formación consecutiva de enlaces C–N y N–N sin catalizador ni disolvente .

Aplicaciones Medicinales

Los compuestos heterocíclicos que contienen indazol tienen una amplia variedad de aplicaciones medicinales. Se utilizan como agentes antihipertensivos, anticancerígenos, antidepresivos, antiinflamatorios y antibacterianos .

Inhibidores de la Fosfoinositida 3-Kinasa δ

Los indazoles se pueden emplear como inhibidores selectivos de la fosfoinositida 3-kinasa δ para el tratamiento de enfermedades respiratorias .

Actividad Antitumoral

Se diseñó y sintetizó una serie de derivados de indazol mediante una estrategia de hibridación molecular. Estos compuestos se evaluaron por sus actividades inhibitorias contra líneas celulares de cáncer humano de pulmón (A549), leucemia mieloide crónica (K562), próstata (PC-3) y hepatoma (Hep-G2) .

Efectos sobre la Apoptosis y el Ciclo Celular

Se confirmó que el compuesto 6o, un derivado de indazol, afecta la apoptosis y el ciclo celular posiblemente al inhibir los miembros de la familia Bcl2 y la vía p53/MDM2 de una manera dependiente de la concentración .

Inhibidor de la Tirosina Kinasa

La estructura de la 1H-indazol-3-amina es un fragmento eficaz de unión a bisagra. En Linifanib, se une eficazmente a la región de bisagra de la tirosina kinasa .

Actividades Antiproliferativas

Se prepararon varias N-fenil-1H-indazol-1-carboxamidas nuevas y se evaluaron sus actividades antiproliferativas in vitro contra el panel de líneas celulares tumorales derivadas de nueve tipos de cáncer clínicamente aislados .

Actividades Antiinflamatorias, Antibacterianas, Antidiabéticas y Antiosteoporóticas

Varios derivados de indazol sustituidos han atraído gran atención debido a sus diversas actividades biológicas, como antiinflamatorias, antibacterianas, antidiabéticas y antiosteoporóticas .

Mecanismo De Acción

Target of Action

The primary target of 1H-Indazole-3,5-diamine is the tyrosine kinase . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play a pivotal role in the regulation of normal cellular processes and are implicated in many disease states, including cancer .

Mode of Action

1H-Indazole-3,5-diamine interacts with its target by acting as an effective hinge-binding fragment . In the case of the drug Linifanib, it binds effectively with the hinge region of tyrosine kinase . This interaction can inhibit the activity of the enzyme, leading to a disruption in the signal transduction cascades it regulates.

Biochemical Pathways

The disruption of these pathways can lead to the inhibition of cell growth and proliferation, particularly in cancer cells .

Result of Action

The molecular and cellular effects of 1H-Indazole-3,5-diamine’s action largely depend on its interaction with tyrosine kinase. By inhibiting this enzyme, the compound can disrupt normal cell signaling pathways, potentially leading to decreased cell proliferation and increased cell death . This makes it a promising candidate for the treatment of diseases characterized by overactive tyrosine kinase activity, such as certain types of cancer .

Direcciones Futuras

A series of indazole derivatives were designed and synthesized by molecular hybridization strategy, and these compounds were evaluated for their inhibitory activities against human cancer cell lines . This study indicates that compound 6o could be a promising scaffold to develop an effective and low-toxic anticancer agent .

Análisis Bioquímico

Biochemical Properties

Indazole derivatives have been known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the derivative and the biomolecules it interacts with .

Cellular Effects

1H-Indazole-3,5-diamine has been shown to exhibit inhibitory activities against human cancer cell lines . It influences cell function by affecting apoptosis and cell cycle, possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway .

Molecular Mechanism

It has been suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propiedades

IUPAC Name |

1H-indazole-3,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c8-4-1-2-6-5(3-4)7(9)11-10-6/h1-3H,8H2,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHFKCBWRZWDFKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00589901 | |

| Record name | 1H-Indazole-3,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19335-14-9 | |

| Record name | 1H-Indazole-3,5-diamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19335-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indazole-3,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-indazole-3,5-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

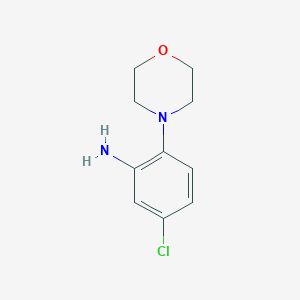

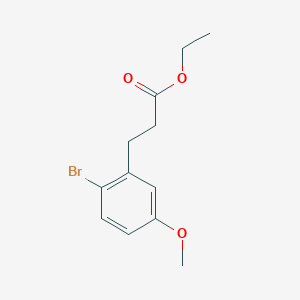

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl (2R)-2-[[1-(tert-butylamino)-3-(2,4-dioxopyrimidin-1-yl)-1-oxopropan-2-yl]amino]-2-phenylacetate](/img/structure/B177342.png)